![molecular formula C19H20N4O B2744868 4-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)- CAS No. 879918-77-1](/img/structure/B2744868.png)

4-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

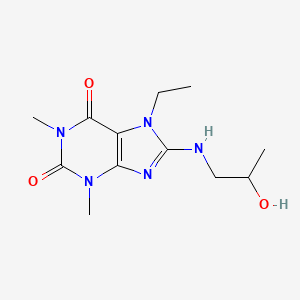

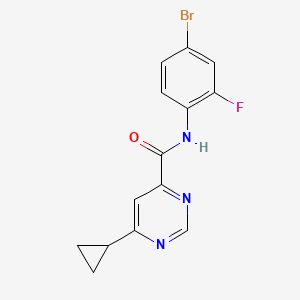

“4-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-” is a chemical compound with the molecular formula C19H20N4O and a molecular weight of 320.396 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized using methods such as aldol condensation and carboxamide formation .Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring attached to a carboxamide group, a pyridine ring, and a dimethylaminoethyl group . Further structural analysis would require more specific data such as spectroscopic measurements.Physical And Chemical Properties Analysis

The compound has a molecular weight of 320.396 . More specific physical and chemical properties such as solubility, melting point, and boiling point were not found in the search results.Scientific Research Applications

Antimicrobial Agents

Specific Scientific Field

Microbiology and Biomedical Sciences

Summary

Bacterial infections and antimicrobial resistance pose significant public health challenges. Researchers have explored protonated polymers as efficient agents against microbial pathogens. Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) and its copolymers inhibit the growth of both harmful Gram-negative and Gram-positive bacteria.

Methods of Application

In this study, researchers synthesized a well-defined and sub-micron PDMAEMA-ethylene dimethacrylate (PDMAEMA-EDMA) nanogel using dispersion polymerization. They optimized several parameters, including crosslinking monomer, medium composition, solvency, initiator, and stabilizer. The resulting nanogel exhibited bactericidal activity.

Results

The quaternized PDMAEMA-EDMA nanogel effectively killed both Gram-positive (Staphylococcus aureus) and Gram-negative (Acinetobacter baumannii) pathogenic bacteria . This research contributes to the development of novel antimicrobial materials.

Photoinitiators

Specific Scientific Field

Organic Chemistry and Materials Science

Summary

Researchers have synthesized N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives (ANNs) with different substituents. These compounds can serve as one-component free radical photoinitiators or be incorporated into multi-component systems.

Methods of Application

The ANNs were prepared through organic synthesis. Their photoinitiator properties were evaluated in photopolymerization reactions.

Results

The ANNs demonstrated efficient photoinitiation capabilities, making them promising candidates for photopolymerization processes . Their use can enhance the efficiency of light-curable materials.

Cationic Polymers

Specific Scientific Field

Polymer Chemistry and Materials Engineering

2-(Dimethylamino)ethyl methacrylate (DMAEMA)

is a methacrylic acid derivative commonly used as a monomer in the production of cationic polymers.

Methods of Application

DMAEMA is polymerized with other monomers to create highly charged cationic polymers. These polymers find applications as flocculants, coagulants, and dispersants in water treatment, chromatography, and drug delivery systems.

Results

Cationic polymers based on DMAEMA exhibit specific reactivity due to their positively charged groups. Their use contributes to various industrial and environmental applications .

Future Directions

properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-23(2)12-11-21-19(24)15-13-18(17-9-5-6-10-20-17)22-16-8-4-3-7-14(15)16/h3-10,13H,11-12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUTYBQZKPNCFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid](/img/structure/B2744791.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2744797.png)

![1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2744799.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2744800.png)

![6-Bromo-3,4-dihydrospiro[1,4-benzoxazine-2,4'-oxane] hydrochloride](/img/structure/B2744803.png)